molecular formula C7H10Cl2F2N2 B2922141 [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2490432-09-0

[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride

Cat. No. B2922141
CAS RN: 2490432-09-0
M. Wt: 231.07
InChI Key: PJPIRVZYCKRQFL-UHFFFAOYSA-N
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Description

“[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” is a versatile chemical compound widely used in scientific research. It has a CAS Number of 2490432-09-0 and a molecular weight of 231.07 . It is a powder at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-11-6(3-5)4-10;;/h1-3,7H,4,10H2;2*1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 231.07 .

Scientific Research Applications

Protein Kinase Inhibition

This compound has been identified as a key intermediate in the preparation of protein kinase inhibitors. These inhibitors are crucial in cancer research as they can regulate cell functions by turning enzymes on or off .

Phosphoinositide 3-Kinase (PI3K) Research

EN300-27122191: is used in the synthesis of compounds that inhibit PI3K, an enzyme involved in cell growth and survival. Inhibitors of PI3K have potential applications in treating cancers and other diseases where cell growth is dysregulated .

Mechanistic Target of Rapamycin (mTOR) Kinase Research

The compound is also a precursor for the synthesis of mTOR kinase inhibitors. mTOR is a critical enzyme in cell proliferation, and its inhibitors are being studied for their potential to treat various cancers .

Analytical Chemistry

In analytical chemistry, EN300-27122191 can be used as a standard or reagent in various assays and analytical methods to quantify or identify other substances due to its well-defined properties .

Chemical Education

Lastly, EN300-27122191 can be employed in educational settings, such as university research labs, to teach advanced synthetic techniques and chemical analysis methods to students .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which refer to causing skin irritation, serious eye irritation, and respiratory irritation, respectively.

Mechanism of Action

Target of Action

The primary targets of [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride, also known as EN300-27122191, are the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These kinases play crucial roles in cellular processes such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them important targets for therapeutic intervention.

Mode of Action

The compound interacts with its targets (PI3K and mTOR kinase) by binding to their active sites. This binding inhibits the kinase activity of PI3K and mTOR, thereby preventing the phosphorylation of downstream proteins . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of PI3K and mTOR kinase affects multiple biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival. By inhibiting this pathway, EN300-27122191 can potentially halt cell proliferation and induce apoptosis .

Pharmacokinetics

The presence of the difluoromethyl group in the compound is known to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in drug design .

Result of Action

The molecular and cellular effects of EN300-27122191’s action primarily involve the inhibition of cell growth and proliferation, and the induction of apoptosis. These effects are due to the compound’s inhibitory action on PI3K and mTOR kinase .

properties

IUPAC Name

[4-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-11-6(3-5)4-10;;/h1-3,7H,4,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPIRVZYCKRQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride

CAS RN

2490432-09-0
Record name 1-[4-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride
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